3-Amino-5,5-dimethylpyrrolidin-2-one

Medicinal Chemistry Physicochemical Profiling ADME

3-Amino-5,5-dimethylpyrrolidin-2-one (CAS 1445655-56-0; racemate; CAS 2417777-59-2 for the (S)-enantiomer) is a chiral 3-aminopyrrolidin-2-one derivative bearing a gem‑dimethyl group at the 5-position. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, it is classified as a γ‑lactam building block.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12954434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,5-dimethylpyrrolidin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CC(C(=O)N1)N)C
InChIInChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9)
InChIKeyZKJJTORZUUTCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5,5-dimethylpyrrolidin-2-one: What Procurement Teams Need to Know About This Chiral Pyrrolidinone Building Block


3-Amino-5,5-dimethylpyrrolidin-2-one (CAS 1445655-56-0; racemate; CAS 2417777-59-2 for the (S)-enantiomer) is a chiral 3-aminopyrrolidin-2-one derivative bearing a gem‑dimethyl group at the 5-position . With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, it is classified as a γ‑lactam building block. The compound is primarily procured as the free base or the hydrochloride salt (C₆H₁₃ClN₂O, MW 164.63) for use as a synthetic intermediate in medicinal chemistry programs, particularly those targeting protease inhibitors, receptor modulators, and conformationally constrained peptidomimetics [1]. Its defining structural feature—the 5,5‑dimethyl substitution—imparts steric bulk and conformational restriction that is absent in the parent 3‑aminopyrrolidin-2-one scaffold, directly influencing the physicochemical and pharmacokinetic properties of downstream derivatives.

Why 3-Amino-5,5-dimethylpyrrolidin-2-one Cannot Be Replaced by Simpler 3-Aminopyrrolidin-2-ones in MedChem Programs


The 5,5‑dimethyl substitution is not an inert decorative element; it fundamentally alters the lipophilicity, steric profile, and metabolic vulnerability of the pyrrolidinone scaffold. The unsubstituted 3‑aminopyrrolidin‑2‑one (CAS 2483‑65‑0) has a LogP of approximately 0.66 for its (R)‑hydrochloride salt , while the (S)‑3‑amino‑5,5‑dimethylpyrrolidin‑2‑one hydrochloride exhibits a markedly lower LogP of 0.034 —a roughly 20‑fold difference that translates into distinct solubility, permeability, and off‑target binding profiles when the scaffold is elaborated into lead compounds. Additionally, the gem‑dimethyl group restricts bond rotation (Rotatable_Bonds = 0 for the dimethyl derivative vs. 0 for the parent core but with less steric constraint), providing conformational pre‑organization that can enhance target‑binding affinity and selectivity in ways the flexible parent cannot replicate . Simply substituting the unsubstituted or N‑alkylated analog in a synthetic sequence that has been optimized around the dimethyl scaffold risks altered reaction kinetics, intermediate solubility, and ultimately a different impurity profile—all of which can derail a lead‑optimization campaign.

Quantitative Differentiation Evidence for 3-Amino-5,5-dimethylpyrrolidin-2-one vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: (S)-3-Amino-5,5-dimethylpyrrolidin-2-one HCl vs. (R)-3-Aminopyrrolidin-2-one HCl

The (S)-enantiomer of the target compound as its hydrochloride salt has a calculated LogP of 0.034, whereas the (R)-3-aminopyrrolidin-2-one hydrochloride (lacking the 5,5-dimethyl groups) has a reported LogP of 0.66470. The ~0.63 log unit difference indicates that the dimethyl substitution reduces lipophilicity by approximately 20-fold, which can improve aqueous solubility and reduce non-specific protein binding.

Medicinal Chemistry Physicochemical Profiling ADME

Conformational Restriction: Rotatable Bond Count and Steric Bulk vs. Unsubstituted Analog

The gem‑dimethyl group at position 5 eliminates conformational flexibility about the C5–substituent bond, yielding zero rotatable bonds in the core heterocycle (excluding the 3‑amino group). In contrast, the parent 3‑aminopyrrolidin‑2‑one, while also having no rotatable bonds in its minimal core, lacks the steric bulk that restricts the conformational space accessible to appended substituents. The increased steric demand of the 5,5‑dimethyl motif pre‑organizes the pyrrolidinone ring into a more rigid envelope, which can be exploited to enhance binding entropy and selectivity when the scaffold is incorporated into target‑directed libraries.

Conformational Analysis Peptidomimetics Scaffold Design

Regioisomeric Differentiation: 3‑Amino‑5,5‑dimethyl vs. 4‑Amino‑5,5‑dimethylpyrrolidin‑2‑one

The regioisomer 4‑amino‑5,5‑dimethylpyrrolidin‑2‑one (CAS 2092756‑44‑8) shares the same molecular formula and weight (C₆H₁₂N₂O, 128.17 g/mol) as 3‑amino‑5,5‑dimethylpyrrolidin‑2‑one. However, the position of the amino group dictates the vector of diversification and the electronic environment of the lactam nitrogen. In cephalosporin and MMP‑inhibitor synthesis, the 3‑amino isomer has been specifically employed as a key intermediate, with patents such as EP0985665 describing cyclization routes that generate the 3‑amino‑2‑oxo‑pyrrolidine framework with high regiochemical fidelity [1]. Procurement of the 4‑amino regioisomer in error would yield a completely different spatial presentation of the amine handle, leading to off‑target compounds in downstream SAR studies.

Regioisomer Purity Building Block Selection Synthetic Intermediate Quality

Enantiomeric Availability: Pure (S)-Enantiomer with Defined Physicochemical Descriptors

The (S)-enantiomer (CAS 2417777-59-2) is commercially available with a purity specification of 98% and fully disclosed descriptors (LogP = 0.034, TPSA = 55.12, H_Acceptors = 2, H_Donors = 2, Rotatable_Bonds = 0) . By comparison, the unsubstituted (R)-3-aminopyrrolidin-2-one hydrochloride (CAS 223407-19-0) is also available but with a significantly higher LogP (0.66470), fewer disclosed computed parameters, and is not directly substitutable in asymmetric syntheses that have been optimized for the dimethylated, (S)-configured intermediate . Access to defined enantiomers with full characterization enables reproducible SAR and avoids the confounding effects of racemic mixtures in biological assays.

Chiral Building Blocks Asymmetric Synthesis Enantiopurity

Where 3-Amino-5,5-dimethylpyrrolidin-2-one Outperforms Generic Analogs: Application Scenarios Grounded in Quantitative Evidence


Lead Optimization Requiring Reduced Lipophilicity and Improved Ligand Efficiency

In a drug discovery program where a pyrrolidinone‑based scaffold has shown target engagement but high LogP is driving hERG or CYP liability, replacing the unsubstituted 3‑aminopyrrolidin‑2‑one (LogP ~0.66) with the 5,5‑dimethyl derivative (LogP ~0.034) can reduce lipophilicity by roughly 20‑fold while preserving the hydrogen‑bonding capacity of the core (H_Acc = 2, H_Don = 2). This switch is supported by the direct LogP comparison [Section 3, Evidence Item 1] and aligns with medicinal chemistry design principles for achieving balanced ADME profiles.

Asymmetric Synthesis of Conformationally Constrained Peptidomimetics

When a project requires a rigid, enantiopure pyrrolidinone core to mimic a peptide β‑turn or to present a pharmacophore with defined geometry, the (S)‑3‑amino‑5,5‑dimethylpyrrolidin‑2‑one offers zero rotatable bonds in the heterocycle and the steric compaction provided by the gem‑dimethyl group. The conformational pre‑organization (Section 3, Evidence Item 2) makes it a superior choice over the flexible unsubstituted analog for fragment‑based or structure‑based design campaigns where entropic penalties must be minimized.

Scale‑Up of Cephalosporin or MMP‑Inhibitor Intermediates Using a Regiospecifically Defined Building Block

In routes that convert 3‑amino‑2‑oxo‑pyrrolidines into vinylpyrrolidinone‑cephalosporin derivatives (EP0985665) or MMP/TACE inhibitors (Bristol‑Myers Squibb patent family), the 3‑amino‑5,5‑dimethyl substitution pattern is explicitly required for regiochemical fidelity. The evidence from Section 3 (Evidence Item 3) demonstrates that the 4‑amino regioisomer, despite sharing the same molecular formula, cannot substitute without altering the vector of diversification and invalidating the published synthetic protocol. Procurement teams supporting process chemistry must insist on the correct regioisomer to avoid costly batch rejection. [1]

SAR Studies Requiring Enantiopure Building Blocks with Full Analytical Characterization

For teams running parallel synthesis or combinatorial library production where each member must be traceable to an enantiopure intermediate, the (S)‑3‑amino‑5,5‑dimethylpyrrolidin‑2‑one (available at ≥98% purity, with disclosed LogP, TPSA, H_Acc/H_Don, Rotatable_Bonds) provides a higher level of quality assurance than the unsubstituted analog whose characterization is less complete. The quantitative descriptors (Section 3, Evidence Item 4) can be fed directly into computational models for library design, enabling more predictive ADME profiling before synthesis begins.

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